Cholecalciferol sulfate
Overview
Description
Cholecalciferol sulfate, also known as vitamin D3 sulfate, is a sulfated form of cholecalciferol. Cholecalciferol is a type of vitamin D that is produced by the skin when exposed to ultraviolet B light. It is essential for maintaining healthy bones and teeth, supporting the immune system, brain, and nervous system, and regulating insulin levels. The sulfated form, this compound, is water-soluble and can be found in human breast milk and other bodily fluids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholecalciferol sulfate can be synthesized through the sulfation of cholecalciferol. The process involves the reaction of cholecalciferol with sulfur trioxide or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is typically carried out at low temperatures to prevent degradation of the cholecalciferol.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled sulfation of cholecalciferol using sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is conducted in a solvent such as dimethylformamide under an inert atmosphere to prevent oxidation. The product is then purified through crystallization or chromatography to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction of this compound can yield cholecalciferol.
Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized metabolites of cholecalciferol.
Reduction: Cholecalciferol.
Substitution: Various substituted derivatives of cholecalciferol.
Scientific Research Applications
Cholecalciferol sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating vitamin D deficiency, osteoporosis, and other bone-related disorders.
Industry: Used in the formulation of dietary supplements and fortified foods to enhance vitamin D content.
Mechanism of Action
Cholecalciferol sulfate exerts its effects by being converted to its active form, calcitriol, in the liver and kidneys. Calcitriol binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This binding promotes the absorption of calcium and phosphate from the intestines, reabsorption of calcium in the kidneys, and mobilization of calcium from bones to maintain adequate serum calcium levels.
Comparison with Similar Compounds
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D that is less potent than cholecalciferol.
Calcifediol (25-hydroxycholecalciferol): A metabolite of cholecalciferol that is used to assess vitamin D status in the body.
Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D that exerts biological effects.
Uniqueness of Cholecalciferol Sulfate: this compound is unique due to its water solubility, which allows it to be easily transported in bodily fluids. This property makes it particularly important in the context of maternal and infant health, as it can be transferred through breast milk to support the vitamin D needs of infants.
Biological Activity
Cholecalciferol sulfate, a sulfated derivative of vitamin D3 (cholecalciferol), has garnered attention for its potential biological activities and implications in health, particularly concerning calcium metabolism and bone health. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.
This compound is synthesized by the sulfation of cholecalciferol, typically using sulfur trioxide or other sulfating agents. The resulting compound is characterized by its stability under physiological conditions, which limits its hydrolysis to release free vitamin D3. Studies have shown that this compound exhibits significantly lower biological activity compared to its parent compound, cholecalciferol.
Biological Activity Overview
Research indicates that this compound has limited biological activity. For instance, studies on vitamin D3 sulfate have demonstrated that it possesses less than 5% of the activity of vitamin D3 in mobilizing calcium from bone and approximately 1% in stimulating calcium transport . These findings suggest that while this compound may play a role in vitamin D metabolism, its effectiveness is markedly reduced compared to cholecalciferol itself.
This compound is believed to exert its effects primarily through modulation of mineral homeostasis. Vitamin D metabolites, including sulfated forms, influence the expression of renal sodium-sulfate transporters, which are crucial for maintaining sulfate balance in the body . This regulatory role is particularly important during lactation when maternal serum levels of sulfated vitamin D metabolites are significantly elevated .
Comparative Biological Activity
The following table summarizes the comparative biological activities of cholecalciferol and its sulfate form based on various studies:
Compound | Calcium Mobilization (%) | Calcium Transport Activity (%) | Phosphate Regulation (%) |
---|---|---|---|
Cholecalciferol | 100 | 100 | 100 |
This compound | <5 | <1 | <1 |
Case Study: Nutritional Rickets
A notable case study involved a 19-month-old infant diagnosed with nutritional rickets due to severe deficiencies in vitamin D and other nutrients. The patient was treated with cholecalciferol supplementation, leading to significant improvements in health outcomes over time. This case underscores the importance of adequate vitamin D levels for bone health, although it does not specifically address the role of its sulfate form .
Implications for Lactation
Research highlights that sulfated vitamin D metabolites are particularly abundant during lactation. This suggests a potential role in maternal and infant health; however, the low biological activity of this compound raises questions about its efficacy compared to other forms of vitamin D .
Properties
IUPAC Name |
[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKNZYPPDUUIT-YHJXBONMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10529-43-8 | |
Record name | Vitamin D3 sulfoconjugate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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